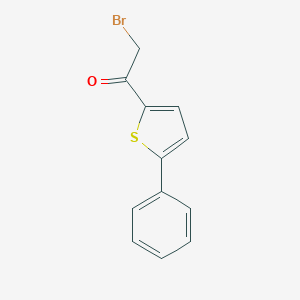

2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone

Description

Properties

IUPAC Name |

2-bromo-1-(5-phenylthiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrOS/c13-8-10(14)12-7-6-11(15-12)9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIAFAJKOBVLGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379978 | |

| Record name | 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10531-43-8 | |

| Record name | 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic ketone, 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone. This compound holds significant potential as a versatile building block in medicinal chemistry and materials science, owing to its reactive α-bromoketone functionality and conjugated bi-aromatic system. This document details a robust two-step synthetic pathway, commencing with the Friedel-Crafts acylation of 2-phenylthiophene, followed by a selective α-bromination. Each synthetic step is accompanied by a detailed, field-proven protocol. Furthermore, a thorough characterization of the target molecule is presented, including its physicochemical properties and a predictive analysis of its spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), supported by data from analogous structures. This guide is intended to equip researchers with the necessary knowledge to confidently synthesize and validate this valuable chemical intermediate.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₂H₉BrOS, is a bifunctional organic molecule of considerable interest in synthetic chemistry.[] Its structure incorporates a 2-phenylthiophene moiety, a common scaffold in pharmacologically active compounds, and an α-bromoketone group, a highly reactive handle for a variety of chemical transformations. This unique combination makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including substituted thiazoles, imidazoles, and other heterocyclic systems, which are prevalent in numerous drug candidates. The phenylthiophene core itself is associated with diverse biological activities, and the ability to further functionalize this system via the α-bromoketone opens up extensive possibilities for generating novel molecular entities for drug discovery programs and advanced materials development.

Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the introduction of an acetyl group to the 2-phenylthiophene core via a Friedel-Crafts acylation reaction. The resulting ketone, 1-(5-phenyl-2-thienyl)ethanone, is then subjected to a selective bromination at the α-carbon of the acetyl group to yield the final product.

Caption: Synthetic route to this compound.

Step 1: Friedel-Crafts Acylation of 2-Phenylthiophene

The Friedel-Crafts acylation is a classic and reliable method for the formation of aryl ketones. In this step, 2-phenylthiophene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to introduce an acetyl group onto the thiophene ring. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated from the reaction of acetyl chloride with AlCl₃, attacks the electron-rich thiophene ring. The acylation is expected to occur predominantly at the 5-position of the thiophene ring, which is the most nucleophilic position and is sterically accessible.

Experimental Protocol: Synthesis of 1-(5-phenyl-2-thienyl)ethanone

-

Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a nitrogen inlet), suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. To the dropping funnel, add acetyl chloride (1.1 eq.) dissolved in anhydrous DCM. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

-

Addition of Substrate: After the addition of acetyl chloride is complete, add a solution of 2-phenylthiophene (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1-(5-phenyl-2-thienyl)ethanone as a solid.

Step 2: α-Bromination of 1-(5-phenyl-2-thienyl)ethanone

The second step involves the selective bromination of the methyl group of the acetyl moiety. This is a classic α-halogenation of a ketone, which typically proceeds via an enol or enolate intermediate. The reaction is often carried out using elemental bromine in a suitable solvent, sometimes with the addition of a catalytic amount of acid.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the previously synthesized 1-(5-phenyl-2-thienyl)ethanone (1.0 eq.) in a suitable solvent such as chloroform or carbon tetrachloride.

-

Addition of Bromine: To the dropping funnel, add a solution of bromine (1.0-1.1 eq.) in the same solvent. Add the bromine solution dropwise to the stirred solution of the ketone at room temperature. The disappearance of the bromine color indicates the progress of the reaction. The reaction can be initiated by gentle warming or exposure to light if necessary.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After the reaction is complete, wash the reaction mixture with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield the final product as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following section outlines the key physicochemical properties and provides a detailed predictive analysis of the expected spectroscopic data.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉BrOS | [] |

| Molecular Weight | 281.17 g/mol | [] |

| Appearance | Solid | |

| Melting Point | 115 °C | [] |

| CAS Number | 10531-43-8 | [] |

Spectroscopic Characterization (Predicted)

Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on the known spectral properties of analogous compounds.

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons adjacent to the carbonyl and bromine.

-

Aromatic Protons (Phenyl and Thienyl): A complex multiplet is expected in the range of δ 7.2-8.0 ppm, corresponding to the protons of the phenyl and thienyl rings. The protons on the thiophene ring are expected to appear as doublets.

-

Methylene Protons (-CH₂Br): A singlet is predicted for the two methylene protons, which are deshielded by the adjacent carbonyl group and the bromine atom. This signal is expected to appear in the range of δ 4.4-4.7 ppm.

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): The carbonyl carbon is expected to resonate at the most downfield position, typically in the range of δ 185-195 ppm.

-

Aromatic Carbons: The aromatic carbons of the phenyl and thienyl rings are expected to show a series of signals in the range of δ 125-145 ppm.

-

Methylene Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to appear in the range of δ 30-35 ppm.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1670-1690 cm⁻¹. The conjugation with the thiophene ring will slightly lower this frequency compared to a simple alkyl ketone.

-

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Several medium to strong bands are expected in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A weak to medium absorption is expected in the lower frequency region, typically around 500-650 cm⁻¹.

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a prominent molecular ion peak at m/z corresponding to the molecular weight of the compound (281.17). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 280 and 282, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of a bromine radical (•Br) and the cleavage of the acyl group, leading to characteristic fragment ions.

Caption: Workflow for the characterization of the synthesized product.

Safety Considerations

-

Aluminum chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acetyl chloride is corrosive and a lachrymator. It should be handled in a fume hood.

-

Bromine is highly corrosive, toxic, and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood, and appropriate PPE, including heavy-duty gloves and a face shield, should be worn.

-

Dichloromethane and other organic solvents are volatile and flammable. They should be used in a well-ventilated area, away from ignition sources.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of this compound. The two-step process, involving a Friedel-Crafts acylation followed by an α-bromination, is a standard and scalable method for accessing this valuable chemical intermediate. The provided protocols, along with the predicted characterization data, offer a solid foundation for researchers to synthesize, purify, and confirm the identity of the target compound. The versatile reactivity of this compound makes it a key starting material for the development of novel compounds with potential applications in pharmaceuticals and materials science.

References

Sources

Physicochemical properties of 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of medicinal chemistry and material science, the strategic introduction of specific functional groups is paramount to tailoring molecular properties. This compound emerges as a compound of significant interest, belonging to the α-haloketone class. Its structure, featuring a phenyl-substituted thiophene core coupled with a reactive α-bromoacetyl group, presents a trifecta of functionalities: the aromatic phenyl ring, the electron-rich thiophene heterocycle, and the electrophilic bromomethyl ketone.

This guide provides a comprehensive technical overview of this compound, moving beyond a simple data sheet to offer insights into its synthesis, reactivity, and analytical characterization. As an α-bromoketone, this molecule is not merely a static entity but a dynamic intermediate, primed for a variety of chemical transformations. Understanding its core properties is the key to unlocking its potential in the synthesis of novel therapeutic agents, organic electronics, and complex molecular architectures. This document is designed to equip researchers with the foundational knowledge and practical insights required to effectively utilize this potent chemical tool.

Section 1: Core Physicochemical and Structural Properties

The fundamental identity of a chemical compound is defined by its physicochemical properties and structural identifiers. This data, summarized below, provides the initial framework for understanding the compound's behavior both in chemical reactions and in biological systems.

| Property | Value | Reference |

| CAS Number | 10531-43-8 | [][2] |

| IUPAC Name | 2-bromo-1-(5-phenylthiophen-2-yl)ethanone | [] |

| Synonyms | 2-(Bromoacetyl)-5-phenylthiophene; 2-Bromo-1-(5-phenylthien-2-yl)ethan-1-one | [] |

| Molecular Formula | C₁₂H₉BrOS | [] |

| Molecular Weight | 281.16 g/mol | [] |

| Melting Point | 115 °C | [] |

| Boiling Point | 407.1 °C at 760 mmHg (Predicted) | [] |

| Density | 1.488 g/cm³ (Predicted) | [] |

| SMILES | C1=CC=C(C=C1)C2=CC=C(S2)C(=O)CBr | [] |

| InChI Key | BOIAFAJKOBVLGS-UHFFFAOYSA-N | [] |

Section 2: Synthesis, Mechanism, and Reactivity

The utility of this compound is intrinsically linked to its synthesis and inherent reactivity as an α-bromoketone. This section delves into the logical basis for its preparation and the chemical transformations it readily undergoes.

Synthetic Pathway: Acid-Catalyzed α-Bromination

The most direct and common route to synthesize α-bromoketones is through the α-halogenation of the parent ketone.[3] This reaction typically proceeds via an acid-catalyzed mechanism, which is favored because it provides selectivity for the substitution of a single α-hydrogen.[4]

Causality of Experimental Choice: The use of an acid catalyst (e.g., acetic acid as a solvent and catalyst) is crucial. It protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens. This facilitates the formation of an enol intermediate, which is the key nucleophilic species in the reaction. The enol then attacks molecular bromine.[5] This pathway is generally preferred over base-catalyzed halogenation for ketones with multiple α-hydrogens, as the base-catalyzed route can lead to multiple halogenations and the haloform reaction.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis and Purification

This protocol is a representative, self-validating procedure for the synthesis of the title compound.

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 1-(5-phenyl-2-thienyl)-1-ethanone (1 equivalent) in glacial acetic acid.

-

Bromination: From the dropping funnel, add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the ketone solution at room temperature with constant stirring. The disappearance of the bromine color indicates its consumption.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC). The appearance of a new spot with a different Rf value and the consumption of the starting material will indicate the reaction's progression towards completion.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water. The crude product will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any unreacted bromine.

-

Purification (Self-Validation): Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture). The formation of well-defined crystals and a sharp melting point (near the literature value of 115 °C) of the dried solid validates the purity of the final compound.[]

Core Reactivity: The Electrophilic α-Carbon

The defining feature of an α-bromoketone is the high electrophilicity of the α-carbon, a direct result of the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom.[6] This makes it a prime target for nucleophilic attack.

-

Nucleophilic Substitution (Sₙ2): It readily reacts with a wide range of nucleophiles (e.g., amines, thiols, carboxylates) to displace the bromide ion. This is a cornerstone reaction for building molecular complexity, allowing for the attachment of various side chains and functional groups.

-

Elimination (E2): In the presence of a non-nucleophilic, sterically hindered base (e.g., pyridine), the compound can undergo dehydrobromination via an E2 elimination pathway.[4][5] This is an excellent method for creating an α,β-unsaturated ketone, a valuable conjugated system for further synthetic transformations like Michael additions.

Section 3: Analytical Characterization Profile

Confirming the identity and purity of the synthesized compound is critical. The following analytical techniques provide a detailed fingerprint of the molecule. While specific spectra for this exact compound are not publicly available, its expected characteristics can be reliably predicted based on its structure and data from analogous compounds.[7][8]

Caption: Relationship between the molecule and its expected analytical signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The most diagnostic signal will be a singlet in the region of 4.5-5.0 ppm, corresponding to the two protons of the bromomethyl (-CH₂Br) group. The aromatic region (7.0-8.0 ppm) will show a complex pattern of multiplets corresponding to the protons on the phenyl and thiophene rings.

-

¹³C NMR: The carbonyl carbon will appear as a downfield signal around 180-190 ppm. The carbon of the -CH₂Br group will be visible in the aliphatic region. Additional signals will correspond to the carbons of the two aromatic rings.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. A strong, sharp absorption band is expected in the range of 1670-1690 cm⁻¹, characteristic of an aryl ketone carbonyl (C=O) stretch. Another key feature will be the C-Br bond stretch, typically found in the fingerprint region between 600-700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is invaluable for confirming the molecular weight and elemental composition. The electron ionization (EI) mass spectrum will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This distinctive isotopic signature is definitive proof of the presence of one bromine atom in the molecule. Common fragmentation patterns would include the loss of the bromine atom and the formation of the stable 5-phenyl-2-thienoyl cation.

Section 4: Applications and Safety Considerations

Potential Applications

The true value of this compound lies in its role as a versatile intermediate. Its established reactivity makes it a valuable precursor for:

-

Drug Discovery: Serving as a scaffold for synthesizing heterocyclic compounds like thiazoles, imidazoles, and other pharmacophores by reacting it with various nucleophiles. Thiophene-containing molecules are prevalent in pharmaceuticals due to their diverse biological activities.

-

Material Science: Acting as a building block for creating novel conjugated materials. The phenyl-thiophene core is an interesting electronic unit, and further elaboration via the α-bromoketone handle could lead to new organic semiconductors or dyes.

-

Agrochemicals: Used in the synthesis of complex molecules with potential pesticidal or herbicidal properties.

Safety and Handling

As with all α-haloketones, this compound should be handled with care.

-

Toxicity: α-Bromoketones are potent lachrymators (tear-inducing) and are considered toxic and irritating.

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent decomposition.

References

-

Fiveable. (n.d.). α-bromoketone Definition. Organic Chemistry Key Term. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

OpenStax. (2023, September 20). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1). Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 1-(5-bromo-2-thienyl)ethanone. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

Stevens, C. L., Blumbergs, P., & Munk, M. (1961). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 26(7), 2567–2571. [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-phenyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

HZCHEMPRO. (n.d.). CAS : 10531-43-8 / this compound. Retrieved from [Link]

Sources

- 2. CAS : 10531-43-8 / this compound-杭州凯方科技有限公司 [hzchempro.com]

- 3. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]

- 8. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]

A Comprehensive Spectroscopic Guide to 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone (CAS No. 10531-43-8). As a key synthetic intermediate, particularly in the development of heterocyclic compounds, a thorough understanding of its structural and electronic properties is paramount for researchers in medicinal chemistry and materials science.[1][2] This document synthesizes predictive data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in established principles of chemical spectroscopy. We will explore the causality behind expected spectral features, provide validated experimental protocols for data acquisition, and present the information in a clear, accessible format for laboratory application.

Molecular Structure and Key Features

This compound is an α-haloketone featuring a complex aromatic system.[2] Its structure comprises four key components that dictate its spectroscopic signature:

-

A 2,5-disubstituted thiophene ring , an electron-rich five-membered heterocycle.

-

A phenyl group , which extends the conjugated π-system.

-

An ethanone bridge (-CO-CH₂-), which acts as a reactive center.

-

An α-bromine atom , which imparts significant electrophilicity and has a distinct isotopic signature.

A robust analytical workflow is essential for confirming the identity and purity of this molecule after synthesis.

Diagram: Molecular Structure and Analytical Workflow

Caption: Structure and standard analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of the molecule. The analysis is based on the chemical environment of each proton and carbon atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the methylene protons, the thiophene protons, and the phenyl protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and the effects of aromatic ring currents.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Expected J (Hz) | Rationale & Insights |

| CH₂-Br | 4.5 - 4.8 | Singlet (s) | N/A | These protons are adjacent to two strong electron-withdrawing groups (carbonyl and bromine), causing a significant downfield shift. The absence of adjacent protons results in a singlet. |

| Thiophene H-3 | 7.3 - 7.5 | Doublet (d) | 3.5 - 4.5 | This proton is coupled to H-4. Its chemical shift is influenced by the adjacent phenyl group.[3][4] |

| Thiophene H-4 | 7.7 - 7.9 | Doublet (d) | 3.5 - 4.5 | This proton is coupled to H-3 and is deshielded by the adjacent electron-withdrawing acetyl group.[3][4] |

| Phenyl H-para | 7.3 - 7.4 | Triplet (t) | 7.0 - 8.0 | The para-proton of the phenyl ring typically appears as a triplet due to coupling with the two meta-protons. |

| Phenyl H-meta | 7.4 - 7.5 | Triplet (t) | 7.0 - 8.0 | The meta-protons are coupled to both ortho- and para-protons, often resulting in a triplet or doublet of doublets. |

| Phenyl H-ortho | 7.6 - 7.7 | Doublet (d) | 7.0 - 8.0 | The ortho-protons are in closest proximity to the thiophene ring and experience its anisotropic effect. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a map of the carbon backbone. The carbonyl carbon is the most deshielded, appearing significantly downfield.

| Carbon Assignment | Predicted δ (ppm) | Rationale & Insights |

| C=O | 182 - 185 | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom. This is a characteristic peak for ketones.[5] |

| Thiophene C-5 | 145 - 148 | This carbon is attached to the phenyl group and is part of a conjugated system, leading to a downfield shift. |

| Thiophene C-2 | 142 - 144 | Attached to the electron-withdrawing carbonyl group, this carbon is also significantly deshielded. |

| Phenyl C-ipso | 133 - 135 | The carbon atom of the phenyl ring directly attached to the thiophene ring. |

| Thiophene C-4 | 132 - 134 | This carbon is adjacent to the carbonyl-substituted carbon. |

| Phenyl C-para | 129 - 130 | Aromatic carbon shifts are well-established. |

| Phenyl C-meta | 128 - 129 | Aromatic carbon shifts are well-established. |

| Phenyl C-ortho | 126 - 127 | Aromatic carbon shifts are well-established. |

| Thiophene C-3 | 125 - 126 | This thiophene carbon is least affected by the substituents. |

| CH₂-Br | 32 - 35 | The presence of the electronegative bromine atom causes a downfield shift from a typical alkyl carbon. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a spectral width of 220-240 ppm, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans.

-

Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule, primarily the carbonyl group. The position of the C=O stretching frequency is sensitive to its electronic environment.

Predicted Key IR Absorptions

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale & Insights |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Characteristic of C-H bonds on the phenyl and thiophene rings. |

| C-H Stretch (Aliphatic) | 3000 - 2900 | Weak | From the methylene (-CH₂-) group. |

| C=O Stretch (Ketone) | 1675 - 1665 | Strong | This is the most diagnostic peak. The base value for a ketone (~1715 cm⁻¹) is lowered by conjugation with the thiophene ring.[6][7] However, the electron-withdrawing inductive effect of the α-bromine atom slightly increases the frequency.[8] The net result is a value lower than a simple aliphatic ketone but higher than a simple conjugated ketone. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong | Multiple bands corresponding to the vibrations of the phenyl and thiophene rings. |

| C-Br Stretch | 700 - 600 | Medium | Appears in the fingerprint region and confirms the presence of a bromoalkane moiety. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the anvil to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial information about its structure through fragmentation analysis.

Predicted Mass Spectrum (Electron Ionization - EI)

The most telling feature in the mass spectrum will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[9][10] This results in any bromine-containing fragment appearing as a pair of peaks (a doublet) of nearly equal intensity, separated by 2 m/z units.

-

Molecular Ion (M⁺): A prominent doublet is expected at m/z 280 and 282 , corresponding to [C₁₂H₉⁷⁹BrOS]⁺ and [C₁₂H₉⁸¹BrOS]⁺.

Predicted Fragmentation Pathways

Under EI conditions, the molecular ion will fragment via predictable pathways, primarily through α-cleavage adjacent to the carbonyl group.[10][11][12]

Diagram: Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways for this compound.

| Predicted m/z | Fragment Ion Structure | Fragmentation Pathway |

| 280/282 | [C₁₂H₉BrOS]⁺˙ | Molecular Ion (M⁺) |

| 201 | [C₁₂H₉OS]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |

| 187 | [C₁₁H₇OS]⁺ | Base Peak. α-cleavage resulting in the loss of the •CH₂Br radical. This forms a very stable acylium ion. |

| 159 | [C₁₀H₇S]⁺ | Loss of carbon monoxide (CO) from the m/z 187 fragment. |

| 115 | [C₅H₃S]⁺ | Fragmentation of the thiophene ring. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range from m/z 40 to 400 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak (M⁺) and its M+2 isotopic partner. Analyze the major fragment ions to confirm the predicted fragmentation patterns and corroborate the proposed structure.

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of NMR, IR, and MS data. The key identifiers are:

-

¹H NMR: A singlet around 4.5-4.8 ppm for the CH₂Br protons and characteristic doublets for the thiophene protons.

-

IR: A strong carbonyl (C=O) absorption band in the 1665-1675 cm⁻¹ region.

-

MS: A molecular ion doublet at m/z 280/282 with near-equal intensity and a base peak at m/z 187 corresponding to the stable acylium cation.

This guide provides the foundational data and protocols necessary for researchers to confidently synthesize, purify, and verify this important chemical intermediate.

References

-

Stenutz, R. NMR chemical shift prediction of thiophenes. [Online]. Available: [Link]

-

Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5005-5079. Available: [Link]

-

Ka, J. W., et al. (2011). 1H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. ResearchGate. [Online]. Available: [Link]

-

Nicolaides, D. N., et al. (1982). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding sulphones. Tetrahedron. Available: [Link]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Online]. Available: [Link]

-

Allinger, N. L., Tai, J. C., & Miller, M. A. (1966). Organic Quantum Chemistry. XIII. The Electronic Spectra of the α-Halo Ketones. Journal of the American Chemical Society, 88(18), 4495-4501. Available: [Link]

-

Supplementary Information for relevant compounds. Bruker. [Online]. Available: [Link]

-

Khan Academy. IR signals for carbonyl compounds. [Online]. Available: [Link]

-

UCLA. IR Spectroscopy Tutorial: Ketones. [Online]. Available: [Link]

-

NIST. Ethanone, 2-bromo-1-phenyl-. [Online]. Available: [Link]

-

eGyanKosh. Mass Spectrometry: Fragmentation Patterns. [Online]. Available: [Link]

-

LibreTexts Chemistry. 19.14: Spectroscopy of Aldehydes and Ketones. [Online]. Available: [Link]

-

NIST. Mass spectrum (electron ionization) for Ethanone, 2-bromo-1-phenyl-. [Online]. Available: [Link]

-

NIST. IR Spectrum for Ethanone, 2-bromo-1,2-diphenyl-. [Online]. Available: [Link]

-

SlidePlayer. Carbonyl - compounds - IR - spectroscopy. [Online]. Available: [Link]

-

UCLA. IR Spectroscopy Tutorial: Carbonyl Compounds. [Online]. Available: [Link]

-

NPTEL. Lecture 25 : Mass and Infrared Spectroscopies. [Online]. Available: [Link]

-

Supporting Information for a general catalyst for Suzuki–Miyaura and Sonogashira reactions. [Online]. Available: [Link]

-

LibreTexts Chemistry. 12.3: Mass Spectrometry of Some Common Functional Groups. [Online]. Available: [Link]

-

De la Torre, D., et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(21), 5039. Available: [Link]

-

Wikipedia. α-Halo ketone. [Online]. Available: [Link]

-

PrepChem.com. Synthesis of 2-acetyl-5-bromothiophene. [Online]. Available: [Link]

-

Pearson, R. G., et al. (1953). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 75(13), 3089-3093. Available: [Link]

-

Oakwood Chemical. 2-Bromo-1-(5-bromothiophen-2-yl)ethanone. [Online]. Available: [Link]

-

NIST. Mass spectrum (electron ionization) for Ethanone, 2-bromo-1,2-diphenyl-. [Online]. Available: [Link]

-

Hzchempro. CAS : 10531-43-8 / this compound. [Online]. Available: [Link]

-

Cheméo. Chemical Properties of Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1). [Online]. Available: [Link]

-

NIST. Ethanone, 2-bromo-1-phenyl- (Notes). [Online]. Available: [Link]

-

ChemSynthesis. 1-(5-bromo-2-thienyl)ethanone. [Online]. Available: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 3. NMR chemical shift prediction of thiophenes [stenutz.eu]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Khan Academy [khanacademy.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. archive.nptel.ac.in [archive.nptel.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

CAS number 10531-43-8 properties and uses

An In-depth Technical Guide to 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide (PK 11195): A Ligand for the Translocator Protein (TSPO)

Foreword

It has come to our attention that the compound of interest for many researchers in the field of neuroinflammation and oncology is 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, widely known as PK 11195. While the inquiry was made with the CAS number 10531-43-8, this number corresponds to 2-bromo-1-(5-phenyl-2-thienyl)-1-ethanone, a chemical intermediate with limited published applications in the scope of this guide. This guide is therefore dedicated to the extensive research and application of PK 11195, a molecule of significant interest in drug development and molecular imaging.

Introduction: Unveiling PK 11195, a Seminal TSPO Ligand

1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, or PK 11195, is a high-affinity, selective antagonist for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane. Historically known as the peripheral benzodiazepine receptor (PBR), TSPO is ubiquitously expressed in peripheral tissues and at low levels in the healthy central nervous system (CNS).[1][2] However, its expression is significantly upregulated in activated microglia, astrocytes, and macrophages in response to inflammation, injury, and neurodegeneration.[1][2] This differential expression has positioned TSPO as a valuable biomarker for neuroinflammation, and PK 11195 as the archetypal radioligand for its in vivo imaging via Positron Emission Tomography (PET).[3]

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and key applications of PK 11195, with a focus on its utility as a research tool for scientists and professionals in drug development.

Physicochemical and Pharmacokinetic Properties of PK 11195

A thorough understanding of the physicochemical properties of PK 11195 is paramount for its effective application in both in vitro and in vivo experimental settings.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₁ClN₂O | [4] |

| Molecular Weight | 368.86 g/mol | [4] |

| Appearance | White crystalline powder | |

| Solubility | Soluble in DMSO (up to 25 mg/ml) and Ethanol (up to 15 mg/ml) | |

| Storage | Stable for 1 year as supplied. Solutions in DMSO may be stored at -20°C for up to 1 month. | |

| Binding Affinity (Ki) | ~3.60 nM | [5] |

Mechanism of Action: Targeting Mitochondrial Function and Inflammatory Pathways

PK 11195 exerts its biological effects primarily through its interaction with TSPO. As an antagonist, it binds to TSPO and modulates its functions, which include cholesterol transport, steroidogenesis, and regulation of mitochondrial function. The upregulation of TSPO in activated microglia provides a specific target for PK 11195 in the context of neuroinflammation.

The binding of PK 11195 to TSPO on activated microglia has been shown to inhibit the respiratory burst response and reduce the release of pro-inflammatory mediators such as glutamate and interleukin-1β (IL-1β).[6] This selective inhibition of macrophage and microglial functions suggests a potential therapeutic role for PK 11195 and other TSPO ligands in mitigating neuroinflammatory processes.[6]

Caption: Mechanism of action of PK 11195 on activated microglia.

Experimental Protocols: A Practical Guide for Researchers

The following protocols provide a framework for the application of PK 11195 in key research areas.

Radiolabeling of PK 11195 with Carbon-11 for PET Imaging

The use of [¹¹C]PK11195 in PET imaging is a cornerstone for studying neuroinflammation in vivo. The following is a generalized protocol for its synthesis.

Materials:

-

(R)-N-desmethyl-PK11195 (precursor)

-

[¹¹C]Methyl iodide ([¹¹C]CH₃I)

-

Sodium hydride (NaH)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

HPLC system with a semi-preparative column

-

Solid-phase extraction (SPE) cartridge (e.g., tC18)

-

Sterile water and ethanol

-

Sterile 0.22 µm filter

Procedure:

-

Precursor Preparation: Dissolve (R)-N-desmethyl-PK11195 (e.g., 2 mg) in anhydrous DMSO (e.g., 200 µL).

-

Activation: Add NaH (e.g., 3-5 mg) to the precursor solution a few minutes before the end of the cyclotron bombardment for [¹¹C]CH₃I production.[1]

-

Radiolabeling: Deliver the produced [¹¹C]CH₃I to the activated precursor solution.

-

Reaction: Allow the reaction to proceed at room temperature for approximately 1.5 minutes.[1]

-

Purification:

-

Dilute the reaction mixture with the HPLC mobile phase.

-

Inject the mixture onto a semi-preparative HPLC column for separation.[1]

-

Collect the fraction corresponding to [¹¹C]PK11195.

-

-

Formulation:

-

Dilute the collected fraction with sterile water.

-

Trap the [¹¹C]PK11195 on an SPE cartridge.[1]

-

Wash the cartridge with sterile water.

-

Elute the [¹¹C]PK11195 with ethanol.[1]

-

Reconstitute the final product in sterile saline for injection.

-

Pass the solution through a sterile 0.22 µm filter into a product vial.[1]

-

-

Quality Control: Perform necessary quality control tests, including radiochemical purity and specific activity.[1]

Caption: Workflow for the radiosynthesis of [¹¹C]PK11195.

In Vitro Assay for Microglial Activation using PK 11195

This protocol outlines a method to assess the anti-inflammatory effects of PK 11195 on activated microglial cells.

Materials:

-

BV-2 microglial cells (or primary microglia)

-

Cell culture medium (e.g., DMEM)

-

Lipopolysaccharide (LPS)

-

PK 11195

-

ATP

-

ELISA kits for IL-1β and IL-18

-

Reagents for Western blotting (e.g., antibodies for IBA-1, NLRP3)

Procedure:

-

Cell Culture: Culture BV-2 cells in appropriate medium.

-

Pre-treatment: Pre-treat the cells with PK 11195 (e.g., 0.5 µM) for 1 hour.[6]

-

Activation: Stimulate the cells with LPS (e.g., 1 µg/ml) for 6 hours to induce an inflammatory response.[6] For inflammasome activation, follow LPS stimulation with ATP (e.g., 1 mM) for 2 hours.[6]

-

Sample Collection: Collect the cell culture medium for cytokine analysis. Lyse the cells to collect protein for Western blotting.

-

Cytokine Analysis: Measure the concentration of IL-1β and IL-18 in the culture medium using ELISA kits according to the manufacturer's instructions.[6]

-

Western Blotting: Analyze the expression of microglial activation markers (e.g., IBA-1) and inflammasome components (e.g., NLRP3) in the cell lysates by Western blotting.[6]

-

Data Analysis: Compare the levels of cytokines and protein expression between control, LPS-stimulated, and PK 11195-treated groups.

Applications in Research and Drug Development

The unique properties of PK 11195 have led to its widespread use in various research fields:

-

Neurodegenerative Diseases: [¹¹C]PK11195 PET imaging is extensively used to visualize and quantify neuroinflammation in Alzheimer's disease, Parkinson's disease, multiple sclerosis, and other neurodegenerative disorders.[1][2]

-

Oncology: TSPO is overexpressed in various cancers, and PK 11195 has been investigated for its potential to induce apoptosis and chemosensitize tumor cells.

-

Inflammatory Diseases: The ability of PK 11195 to modulate macrophage function makes it a valuable tool for studying peripheral inflammatory conditions.[6]

-

Drug Development: PK 11195 serves as a reference compound for the development and evaluation of new generations of TSPO ligands with improved imaging and therapeutic properties.[3]

Conclusion

PK 11195 remains an indispensable tool in the study of TSPO and its role in health and disease. Its application in PET imaging has revolutionized our ability to study neuroinflammation in living subjects, providing critical insights into disease mechanisms and therapeutic responses. While newer TSPO ligands are being developed, the foundational knowledge gained from decades of research with PK 11195 continues to guide the field. This guide provides a solid foundation for researchers and drug development professionals to effectively utilize this important molecule in their scientific endeavors.

References

- Improved Production of (R)-[ 11 C]PK11195 for PET Imaging of Inflammation. (2020). Journal of Nuclear Medicine Technology, 48(2), 158-162.

- N-[11C]methyl- N-(1-methylpropyl)-3-isoquinoline carboxamide - PubMed. (2012).

-

1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide C-11 | C21H21ClN2O | CID 450825 - PubChem. (n.d.). Retrieved January 9, 2024, from [Link]

-

Vihasibio Sciences PVT LTD, - Product List - Scribd. (n.d.). Retrieved January 9, 2024, from [Link]

- Inhibitory action of 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxam ide (PK 11195) on some mononuclear phagocyte functions - PubMed. (2000). Biochemical Pharmacology, 60(10), 1531-1539.

- Have (R)-[11C]PK11195 challengers fulfilled the promise? A scoping review of clinical TSPO PET studies - PubMed Central. (2019). EJNMMI Radiopharmacy and Chemistry, 4(1), 18.

- Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC - NIH. (2020). International Journal of Molecular Sciences, 21(21), 8235.

-

Microglial Activation Assays - Charles River Laboratories. (n.d.). Retrieved January 9, 2024, from [Link]

- Radiosynthesis and characterization of [18F]BS224: a next‑generation TSPO PET ligand insensitive to the rs6971 polymorphism - CNR-IRIS. (2021). EJNMMI Radiopharmacy and Chemistry, 6(1), 1.

- PK11195 labels activated microglia in Alzheimer's disease and in vivo in a mouse model using PET - PubMed Central. (2008). Journal of Neuroscience, 28(41), 10287-10298.

-

Homologous competition binding assay of TSPO ligand 3H-PK11195 with... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 9, 2024, from [Link]

- Detection of Microglial Activation in an Acute Model of Neuroinflammation Using PET and Radiotracers 11C-(R)-PK11195 and 18F-GE-180 | Journal of Nuclear Medicine. (2014). Journal of Nuclear Medicine, 55(5), 834-840.

- Human biodistribution and radiation dosimetry of C-11-(R)-PK11195, the prototypic PET ligand to image inflammation - ResearchGate. (2012). Journal of Nuclear Medicine, 53(2), 312-317.

- The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre - PubMed Central. (2015). PLoS One, 10(9), e0137620.

- Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior - Frontiers. (2022). Frontiers in Neuroscience, 16, 848880.

- A NOVEL COMPOUND TARGETING MICROGLIAL ACTIVATION - Refubium - Freie Universität Berlin. (2021).

Sources

- 1. Improved Production of (R)-[11C]PK11195 for PET Imaging of Inflammation | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 2. Optimisation of synthesis, purification and reformulation of (R)-[N-Methyl-11C]PK11195 for in vivo PET imaging studies | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 3. Have (R)-[11C]PK11195 challengers fulfilled the promise? A scoping review of clinical TSPO PET studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]

- 6. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]

Synonyms for 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone like "2-(Bromoacetyl)-5-phenylthiophene"

An In-depth Technical Guide to 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone: Synthesis, Reactivity, and Applications

Introduction

This compound, registered under CAS Number 10531-43-8, is a bifunctional organic compound of significant interest to the scientific community, particularly in the realms of medicinal chemistry and materials science.[][2] Its structure is characterized by a 2-phenylthiophene core, which provides a stable, aromatic scaffold, and a highly reactive α-bromo ketone functional group. This unique combination makes it an exceptionally valuable chemical intermediate, or synthon, for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, properties, a representative synthetic protocol, and its applications as a versatile building block in research and development.

Nomenclature and Chemical Identity

Precise identification is critical in chemical research. While commonly referred to by its CAS number, this compound is known by several synonyms. The systematic IUPAC name for this compound is 2-bromo-1-(5-phenylthiophen-2-yl)ethanone.[]

One of its most frequently used synonyms is 2-(Bromoacetyl)-5-phenylthiophene .[] This name clearly delineates the two primary components of the molecule: the bromoacetyl group and the 5-phenylthiophene moiety to which it is attached.

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| CAS Number | 10531-43-8[][2] |

| Molecular Formula | C12H9BrOS[] |

| Molecular Weight | 281.16 g/mol [] |

| IUPAC Name | 2-bromo-1-(5-phenylthiophen-2-yl)ethanone[] |

| Common Synonyms | 2-(Bromoacetyl)-5-phenylthiophene, 2-Bromo-1-(5-phenylthien-2-yl)ethan-1-one[] |

| Melting Point | 115°C[] |

| Boiling Point | 407.1°C at 760 mmHg (Predicted)[] |

| Density | 1.488 g/cm³ (Predicted)[] |

| InChI Key | BOIAFAJKOBVLGS-UHFFFAOYSA-N[] |

| SMILES | C1=CC=C(C=C1)C2=CC=C(S2)C(=O)CBr[] |

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved through a two-step process starting from 2-phenylthiophene. The first step involves a Friedel-Crafts acylation to introduce the acetyl group, followed by a selective α-bromination of the resulting ketone.

Causality of Experimental Choices

-

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction is the method of choice for attaching an acyl group (in this case, acetyl) to an aromatic ring like 2-phenylthiophene. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is used to generate a highly reactive acylium ion from acetyl chloride, which then attacks the electron-rich thiophene ring. The substitution occurs preferentially at the 5-position (alpha to the sulfur and para to the phenyl group) due to electronic activation and steric considerations.

-

Alpha-Bromination: The ketone formed in the first step, 1-(5-phenyl-2-thienyl)ethanone, can be selectively brominated at the carbon adjacent to the carbonyl group (the α-carbon). This position is activated by the electron-withdrawing carbonyl group, which allows for the formation of an enol or enolate intermediate that readily reacts with an electrophilic bromine source like N-Bromosuccinimide (NBS) or elemental bromine.

Representative Synthetic Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established chemical principles. Researchers should consult peer-reviewed literature for specific, validated procedures.

Step 1: Synthesis of 1-(5-phenyl-2-thienyl)ethanone

-

To a dry, three-necked round-bottomed flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) and a dry solvent such as dichloromethane (CH₂Cl₂).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add acetyl chloride dropwise to the cooled suspension with stirring.

-

After the addition is complete, add a solution of 2-phenylthiophene in CH₂Cl₂ dropwise over 30-60 minutes, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by pouring it over crushed ice and hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone. Purify by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the 1-(5-phenyl-2-thienyl)ethanone from Step 1 in a suitable solvent like carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Reactivity and Applications in Drug Development

The primary utility of this compound stems from the high reactivity of its α-bromo ketone moiety. The carbon atom bonded to the bromine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom itself. This makes it an excellent substrate for nucleophilic substitution reactions.

This reactivity is the cornerstone of its use as a versatile building block for constructing complex heterocyclic frameworks, which are prevalent in many pharmaceutical agents.[3][4]

Key Applications:

-

Synthesis of Heterocycles: It serves as a precursor for a wide range of heterocyclic compounds. By reacting it with various nucleophiles (e.g., amines, thiols), researchers can forge new carbon-nitrogen and carbon-sulfur bonds, leading to the creation of novel thiazole, imidazole, or pyridine derivatives with potential biological activity.[5]

-

Bioconjugation: The compound and its derivatives are utilized in the field of bioconjugation.[] The bromoacetyl group can react selectively with nucleophilic residues on biomolecules, such as the thiol group of cysteine residues in proteins, to form stable thioether linkages. This application is crucial for creating antibody-drug conjugates (ADCs), peptide-drug conjugates, and other targeted therapeutic agents.[]

-

Agrochemicals and Materials Science: Beyond pharmaceuticals, this compound serves as an intermediate in the synthesis of agrochemicals, such as pesticides and herbicides, and in the development of advanced materials like polymers and coatings.[6]

Caption: Role as a versatile intermediate in chemical synthesis.

Conclusion

This compound, also known as 2-(Bromoacetyl)-5-phenylthiophene, is more than just a chemical compound; it is a key enabler in the field of synthetic chemistry. Its defined structure, predictable reactivity, and role as a versatile synthon make it an invaluable tool for researchers and drug development professionals. The ability to leverage its electrophilic bromoacetyl group allows for the systematic and efficient construction of novel molecules with tailored properties, paving the way for the discovery of new therapeutics, advanced materials, and other innovative chemical solutions.

References

-

Hangzhou Chempro Technology Co., Ltd. (n.d.). CAS: 10531-43-8 / this compound. Retrieved from [Link]

- Lutz, W. B., et al. (2005). 2-Acetyl-3-bromothiophene as a bio-active intermediate. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 10), o3435–o3436.

- Elnaggar, D. H., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(15), 10245–10257.

-

J&K Scientific. (n.d.). 2-Bromo-1-(4-(methylthio)phenyl)ethanone. Retrieved from [Link]

Sources

- 2. CAS : 10531-43-8 / this compound-杭州凯方科技有限公司 [hzchempro.com]

- 3. benchchem.com [benchchem.com]

- 4. 1-(3-Bromo-2-thienyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

The Emerging Potential of 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone in Medicinal Chemistry: A Technical Guide

Abstract

The confluence of privileged structural motifs in a single molecular framework often heralds the emergence of novel therapeutic candidates. 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone, a compound uniting the biologically significant 2-phenylthiophene core with a reactive α-bromoketone moiety, represents a compelling starting point for drug discovery. This technical guide provides an in-depth exploration of the potential applications of this molecule in medicinal chemistry. We will dissect its synthesis, explore the chemical reactivity that underpins its utility as a versatile synthetic intermediate, and, by drawing parallels with structurally related compounds, project its potential as a modulator of key biological targets implicated in a range of pathologies, including cancer and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in the pursuit of next-generation therapeutics.

Introduction: The Strategic Amalgamation of a Privileged Scaffold and a Reactive Moiety

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, driven by the need for more effective and safer treatments for a myriad of human diseases. A prevailing strategy in this endeavor is the exploration of "privileged structures" – molecular scaffolds that are capable of binding to multiple biological targets with high affinity. The thiophene ring, a five-membered sulfur-containing heterocycle, is a well-established privileged scaffold, with numerous thiophene-containing drugs approved for diverse clinical applications.[1] When substituted with a phenyl group at the 2-position, the resulting 2-phenylthiophene core gains additional lipophilicity and opportunities for crucial π-π stacking interactions within biological targets.

Juxtaposed with this privileged core in the title compound is the α-bromoketone functional group. This moiety is not merely a passive structural element; it is a highly reactive electrophilic center. This reactivity can be harnessed in two principal ways within a medicinal chemistry context: as a versatile handle for the synthesis of a diverse library of derivatives, or as a warhead for the covalent and often irreversible inhibition of specific enzymatic targets.[2] The strategic combination of the 2-phenylthiophene scaffold, with its inherent biological relevance, and the reactive potential of the α-bromoketone, positions this compound as a molecule of significant interest for the development of novel therapeutic agents.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for its application in medicinal chemistry. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉BrOS | [3] |

| Molecular Weight | 281.17 g/mol | [3] |

| Melting Point | 115 °C | [3] |

| Boiling Point | 407.1 °C at 760 mmHg | [3] |

| Density | 1.488 g/cm³ | [3] |

| IUPAC Name | 2-bromo-1-(5-phenylthiophen-2-yl)ethanone | [3] |

| Synonyms | 2-(Bromoacetyl)-5-phenylthiophene, 2-Bromo-1-(5-phenylthien-2-yl)ethan-1-one | [3] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound can be logically approached in a two-step sequence: the Friedel-Crafts acylation of 2-phenylthiophene to introduce the acetyl group, followed by a regioselective α-bromination.

Step 1: Synthesis of the Precursor, 1-(5-phenyl-2-thienyl)ethanone

The introduction of an acetyl group onto the 2-phenylthiophene core is most efficiently achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction utilizes an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[4][5]

Experimental Protocol: Friedel-Crafts Acylation of 2-Phenylthiophene

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

-

Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel.

-

Addition of 2-Phenylthiophene: Following the addition of acetyl chloride, add a solution of 2-phenylthiophene (1.0 equivalent) in the same dry solvent dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic extracts, wash with a saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product, 1-(5-phenyl-2-thienyl)ethanone, can be purified by column chromatography on silica gel or by recrystallization.[1]

Caption: Friedel-Crafts acylation of 2-phenylthiophene.

Step 2: α-Bromination of 1-(5-phenyl-2-thienyl)ethanone

The final step involves the selective bromination of the methyl group adjacent to the carbonyl, a classic α-bromination of a ketone. This reaction is typically carried out using elemental bromine in a suitable solvent, often with an acid catalyst.[6]

Experimental Protocol: α-Bromination

-

Reaction Setup: In a round-bottom flask protected from light, dissolve 1-(5-phenyl-2-thienyl)ethanone (1.0 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.

-

Addition of Bromine: Slowly add a solution of bromine (1.0-1.1 equivalents) in the same solvent dropwise at room temperature with stirring.

-

Reaction Monitoring: The disappearance of the bromine color is an indicator of the reaction's progress. The reaction can also be monitored by TLC.

-

Workup: Once the reaction is complete, pour the mixture into cold water to precipitate the product.

-

Purification: Collect the solid product, this compound, by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.[7]

Caption: Synthesis of the target compound via α-bromination.

Potential Applications in Medicinal Chemistry

The true potential of this compound lies in its dual capacity as a versatile synthetic intermediate and as a potential covalent inhibitor.

As a Versatile Synthetic Intermediate

The α-bromoketone moiety is a powerful electrophilic handle for the construction of a wide array of heterocyclic systems, many of which are themselves important pharmacophores. The carbon bearing the bromine atom is highly susceptible to nucleophilic attack, enabling the synthesis of diverse derivatives.

Potential Synthetic Transformations:

-

Synthesis of Thiazoles and Imidazoles: Reaction with thioamides or amidines can lead to the formation of substituted thiazole and imidazole rings, respectively. These five-membered heterocycles are prevalent in numerous clinically used drugs.

-

Formation of Aminoketones and their Derivatives: Nucleophilic substitution with primary or secondary amines yields α-aminoketones, which can be further elaborated or may themselves possess biological activity.

-

Alkylation of Phenols and Thiols: Reaction with phenolic or thiolic nucleophiles can be used to link the 2-phenylthiophene core to other bioactive scaffolds.

Caption: Synthetic utility of the title compound.

As a Potential Therapeutic Agent

Drawing inferences from the biological activities of structurally similar compounds, we can project several promising therapeutic avenues for derivatives of this compound.

Thiophene derivatives are well-documented as potent anticancer agents, often acting as kinase inhibitors.[7][8] The 2-phenylthiophene scaffold, in particular, has been incorporated into molecules targeting key signaling pathways in cancer.

-

Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site of the enzyme.[9] The 2-phenylthiophene moiety can be tailored with appropriate substituents to achieve potent and selective inhibition of various kinases implicated in cancer, such as VEGFR-2 and Akt.[8][10] For instance, certain fused thiophene derivatives have shown potent inhibition of VEGFR-2 and Akt with IC₅₀ values in the nanomolar to low micromolar range.[8]

-

Tubulin Polymerization Inhibition: Some thiophene-containing compounds have been shown to inhibit tubulin polymerization, a clinically validated anticancer strategy. For example, a thiophene derivative, Compound 1312, exhibited an IC₅₀ of 340 nM against the SGC-7901 gastric cancer cell line.[11]

Table of Anticancer Activity of Related Thiophene Derivatives:

| Compound Class | Target/Cell Line | IC₅₀ | Reference |

| Phenyl-thiophene-carboxamides | Hep3B | 5.46 µM (for compound 2b) | [12] |

| Fused Thiophene Derivative 4c | VEGFR-2 | 0.075 µM | [8] |

| Fused Thiophene Derivative 4c | Akt | 4.60 µM | [8] |

| Fused Thiophene Derivative 3b | VEGFR-2 | 0.126 µM | [8] |

| Fused Thiophene Derivative 3b | Akt | 6.96 µM | [8] |

| Thiophene Derivative 1312 | SGC-7901 | 340 nM | [11] |

Chronic inflammation is a key driver of numerous diseases. Thiophene derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9][13]

-

COX Inhibition: Several 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues have been identified as selective COX-2 inhibitors, with IC₅₀ values in the range of 0.31–1.40 µM.[13][14] This selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.

Table of Anti-inflammatory Activity of Related Thiophene Derivatives:

| Compound Class | Target | IC₅₀ | Selectivity Index (SI) for COX-2 | Reference |

| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | COX-2 | 0.31–1.40 µM | 48.8–183.8 | [13][14] |

As a Covalent Inhibitor: The Role of the α-Bromoketone

The α-bromoketone moiety can act as an electrophilic "warhead," forming a covalent bond with nucleophilic residues (such as cysteine, histidine, or lysine) in the active site of an enzyme. This leads to irreversible inhibition, which can offer advantages in terms of potency and duration of action.

Mechanism of Covalent Inhibition:

The lone pair of electrons on a nucleophilic amino acid residue in the enzyme's active site attacks the electrophilic carbon atom bearing the bromine atom. This results in the displacement of the bromide ion and the formation of a stable covalent bond between the inhibitor and the enzyme, rendering the enzyme inactive.

Caption: Mechanism of irreversible enzyme inhibition.

This covalent-binding strategy is a powerful tool in drug design, and the presence of the α-bromoketone in the title compound suggests its potential as a starting point for the development of targeted covalent inhibitors for a range of enzymes.

Future Directions and Conclusion

This compound is a molecule of considerable promise in the field of medicinal chemistry. Its straightforward synthesis and the dual functionality of its constituent parts – the biologically relevant 2-phenylthiophene scaffold and the reactive α-bromoketone moiety – provide a rich platform for the discovery of novel therapeutic agents.

Future research should focus on several key areas:

-

Library Synthesis: The synthesis of a diverse library of derivatives by exploiting the reactivity of the α-bromoketone is a logical next step. This will allow for a thorough exploration of the structure-activity relationships (SAR).

-

Biological Screening: This library should be screened against a panel of relevant biological targets, including a range of kinases and inflammatory enzymes.

-

Mechanism of Action Studies: For any identified hits, detailed mechanistic studies should be undertaken to confirm their mode of action, including whether they act as reversible or irreversible inhibitors.

References

-

Khatri, N., et al. (2017). Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies. PubMed. [Link]

-

da Cruz, R. M. D., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [Link]

-

PrepChem. (n.d.). Synthesis of 2-phenylthiophene. [Link]

-

Consensus. (1973). Bromination of 2-acetylthiophene and its derivatives. [Link]

-

MDPI. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. [Link]

-

Nakamura, K., et al. (1993). Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives. PubMed. [Link]

-

Li, Y., et al. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. NIH. [Link]

-

Abdelnaby, R. M., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Cytotoxicity of thiophene derivatives. [Link]

-

Chemistry LibreTexts. (2021). Friedel-Crafts Acylation. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. [Link]

-

Oronsky, B., et al. (2012). The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents. PMC. [Link]

-

Chemdad. (n.d.). 2-BROMO-5-PHENYLTHIOPHENE. [Link]

-

Xing, R.-J., et al. (n.d.). A practical and efficient procedure for the α-bromination of arylethanones. Journal of Chemical Research. [Link]

-

Anderson, D. R., et al. (2009). Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency. PubMed. [Link]

-

Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. ResearchGate. [Link]

-

ChemSynthesis. (n.d.). 1-(5-bromo-2-thienyl)ethanone. [Link]

-

Duarte da Cruz, R. M., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. [Link]

-

precisionFDA. (n.d.). 1-(5-BENZOYL-2-THIENYL)ETHANONE. [Link]

-

ResearchGate. (n.d.). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]

-

de Oliveira, R. B., et al. (2021). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]

-

YouTube. (2014). Alpha Bromination of a Ketone 002. [Link]

Sources

- 1. 1-(5-PHENYLTHIEN-2-YL)ETHANONE | 1665-41-4 [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. A practical and efficient procedure for the α-bromination of arylethanones [jcps.bjmu.edu.cn]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pure.ed.ac.uk [pure.ed.ac.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract